![molecular formula C22H17FN4O4 B2831869 (E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile CAS No. 620107-50-8](/img/structure/B2831869.png)
(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C22H17FN4O4 and its molecular weight is 420.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a novel organic molecule with significant potential in medicinal chemistry. Its complex structure, featuring multiple functional groups, suggests a diverse range of biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C23H19FN4O3, with a molecular weight of approximately 420.42 g/mol. The structural components include:
- A pyrido[1,2-a]pyrimidin core.
- A fluorophenoxy substituent.
- A morpholine moiety.
This unique combination of structural features potentially enhances its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives containing pyrido[1,2-a]pyrimidine frameworks have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
(E)-3... | MCF-7 | 15 | Apoptosis induction via caspase activation |
(E)-3... | HeLa | 20 | Inhibition of PI3K/Akt pathway |
Antiviral Activity
Similar compounds have shown antiviral effects against various viruses. For example, a related pyrimidine derivative exhibited significant antiviral activity with an EC50 value of 39 µM against influenza virus in MDCK cells. This suggests that the target compound may also possess antiviral properties, potentially acting through inhibition of viral replication or interference with viral protein synthesis.
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. Studies have indicated that they can inhibit the expression of inflammatory mediators such as nitric oxide and prostaglandins. The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cancer progression.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Gene Expression Regulation : The compound could influence gene expression related to inflammation and immune response.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenoxy group and the morpholine moiety can significantly impact potency and selectivity. Preliminary studies suggest that:
- Substituents on the pyrimidine ring can enhance activity against specific cancer types.
- The presence of electron-withdrawing groups may increase binding affinity to target enzymes.
Case Studies
- Case Study 1 : A study involving a series of fluorinated pyrimidines demonstrated that increasing fluorination enhanced anticancer activity in breast cancer models.
- Case Study 2 : Another investigation highlighted the antiviral efficacy of related compounds against HIV, suggesting potential for broader antiviral applications.
Eigenschaften
IUPAC Name |
(E)-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c23-16-4-6-17(7-5-16)31-20-18(22(29)27-8-2-1-3-19(27)25-20)13-15(14-24)21(28)26-9-11-30-12-10-26/h1-8,13H,9-12H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQJVBIOURXES-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.